molecular formula C17H14 B7772119 1-Benzylnaphthalene CAS No. 38620-92-7

1-Benzylnaphthalene

Cat. No. B7772119
CAS RN: 38620-92-7
M. Wt: 218.29 g/mol
InChI Key: KTHUKEZOIFYPEH-UHFFFAOYSA-N
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Description

1-Benzylnaphthalene is a useful research compound. Its molecular formula is C17H14 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phosphorescence Spectra Studies : 1-Benzoyl-8-benzylnaphthalene, a related compound to 1-Benzylnaphthalene, exhibits distinct phosphorescence spectra in rigid glass solvents at low temperatures. These spectra change depending on the viscosity of the host medium, which suggests potential applications in molecular spectroscopy and materials science (Herkstroeter, 1973).

  • Fuel Decay Analysis in High-Temperature Oxidation : In a study on the oxidation of 1-methylnaphthalene, a structurally similar compound to 1-Benzylnaphthalene, it was found that the dominant consumption route under flow reactor conditions involves abstraction of a benzylic hydrogen. This research has implications for understanding the combustion mechanisms of polycyclic aromatic hydrocarbons (Shaddix, Brezinsky, & Glassman, 1997).

  • Synthesis and Biological Applications of Benzodiazines : Benzodiazines, which include structures similar to 1-Benzylnaphthalene, are crucial in pharmaceutical and agrochemical industries. They are present in various bioactive natural products and synthetic molecules, indicating their importance in drug development (Mathew et al., 2017).

  • Arylnaphthalene Lignan Isolation : The isolation of arylnaphthalene lignans from natural sources, compounds structurally related to 1-Benzylnaphthalene, suggests potential applications in natural product chemistry and drug discovery (Siani et al., 1998).

  • Gold-Catalyzed Synthesis of 2-Phenylnaphthalenes : A study demonstrates the synthesis of 2-Phenylnaphthalene through gold-catalyzed dimerization. This process highlights the utility of 1-Benzylnaphthalene derivatives in organic synthesis (Wang et al., 2011).

  • Fluoranthene Formation Over Zeolites : The reaction of 1-phenylnaphthalene, a compound similar to 1-Benzylnaphthalene, with zeolites demonstrated the formation of fluoranthene, an important compound in environmental chemistry (Perez & Raimondo, 1996).

properties

IUPAC Name

1-benzylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14/c1-2-7-14(8-3-1)13-16-11-6-10-15-9-4-5-12-17(15)16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHUKEZOIFYPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870686
Record name 1-Benzylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611-45-0, 38620-92-7
Record name Naphthalene, 1-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Phenylmethyl)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038620927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYLNAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride pellets (98% NaH; 3.5 g; 5.3 eq) were added to 50 mL of trifluoroacetic acid at ice-water bath temperature, under nitrogen atmosphere. 1-Benzoylnaphthalene (4.0 g; 17.2 mMol), as prepared above, in 25 mL of methylene chloride, was added dropwise. The mixture was allowed to stir overnight while warming to room temperature. The mixture was poured onto ice, the layers were separated, and the aqueous layer was extracted with methylene chloride. The combined organic extractions were washed with saturated sodium bicarbonate, and brine; then dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to medium pressure chromatography on silica gel, eluting with ethyl acetate:hexane/5:95. The desired product was obtained as a white powder (3.0 g; 80% yield).
Quantity
0 (± 1) mol
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Reaction Step One
Name
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0 (± 1) mol
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Reaction Step One
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50 mL
Type
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4 g
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25 mL
Type
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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